N'-(2-methoxyphenyl)-N-methyloxamide
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Overview
Description
N’-(2-methoxyphenyl)-N-methyloxamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an oxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxyphenyl)-N-methyloxamide typically involves the reaction of 2-methoxyaniline with oxalyl chloride to form the corresponding oxamide. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane. The reaction mixture is then treated with methylamine to yield N’-(2-methoxyphenyl)-N-methyloxamide .
Industrial Production Methods
Industrial production of N’-(2-methoxyphenyl)-N-methyloxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxyphenyl)-N-methyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxamide group to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
N’-(2-methoxyphenyl)-N-methyloxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-(2-methoxyphenyl)-N-methyloxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of arginase, an enzyme involved in the urea cycle, thereby affecting cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A hallucinogenic compound with a similar methoxyphenyl structure.
2C2-NBOMe: Another compound with a methoxyphenyl group, known for its psychoactive properties.
Uniqueness
N’-(2-methoxyphenyl)-N-methyloxamide is unique due to its specific oxamide structure, which imparts distinct chemical and biological properties. Unlike the hallucinogenic NBOMe derivatives, N’-(2-methoxyphenyl)-N-methyloxamide is primarily studied for its potential therapeutic applications and chemical reactivity.
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-11-9(13)10(14)12-7-5-3-4-6-8(7)15-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRINGKDOSGFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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